molecular formula C24H28N2O4 B12893642 2,2'-Bis((R)-4-(ethoxymethyl)-4,5-dihydrooxazol-2-yl)-1,1'-biphenyl

2,2'-Bis((R)-4-(ethoxymethyl)-4,5-dihydrooxazol-2-yl)-1,1'-biphenyl

Katalognummer: B12893642
Molekulargewicht: 408.5 g/mol
InChI-Schlüssel: WOTOZRVLAVILLV-QZTJIDSGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-Bis(®-4-(ethoxymethyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl is a complex organic compound that features two oxazoline rings attached to a biphenyl core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bis(®-4-(ethoxymethyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl typically involves the formation of the oxazoline rings followed by their attachment to the biphenyl core. One common method involves the reaction of ®-4-(ethoxymethyl)-4,5-dihydrooxazole with a biphenyl derivative under specific conditions that promote the formation of the desired product. The reaction conditions often include the use of catalysts and solvents that facilitate the formation of the oxazoline rings and their subsequent attachment to the biphenyl core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-Bis(®-4-(ethoxymethyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized oxazoline derivatives, while reduction may produce reduced forms of the compound with modified oxazoline rings .

Wissenschaftliche Forschungsanwendungen

2,2’-Bis(®-4-(ethoxymethyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl has several scientific research applications:

Wirkmechanismus

The mechanism by which 2,2’-Bis(®-4-(ethoxymethyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl exerts its effects involves its interaction with specific molecular targets. The oxazoline rings can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, the biphenyl core provides a rigid framework that can interact with biological molecules, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2’-Bis(®-4-(ethoxymethyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl is unique due to its combination of oxazoline rings and a biphenyl core, which provides a versatile platform for various applications. Its ability to form stable metal complexes and its potential biological activity set it apart from other similar compounds .

Eigenschaften

Molekularformel

C24H28N2O4

Molekulargewicht

408.5 g/mol

IUPAC-Name

(4R)-4-(ethoxymethyl)-2-[2-[2-[(4R)-4-(ethoxymethyl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phenyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C24H28N2O4/c1-3-27-13-17-15-29-23(25-17)21-11-7-5-9-19(21)20-10-6-8-12-22(20)24-26-18(16-30-24)14-28-4-2/h5-12,17-18H,3-4,13-16H2,1-2H3/t17-,18-/m1/s1

InChI-Schlüssel

WOTOZRVLAVILLV-QZTJIDSGSA-N

Isomerische SMILES

CCOC[C@@H]1COC(=N1)C2=CC=CC=C2C3=CC=CC=C3C4=N[C@@H](CO4)COCC

Kanonische SMILES

CCOCC1COC(=N1)C2=CC=CC=C2C3=CC=CC=C3C4=NC(CO4)COCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.